2-Aminoimidazole sulfate

Description

The exact mass of the compound this compound is 181.01572689 g/mol and the complexity rating of the compound is 127. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101169. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

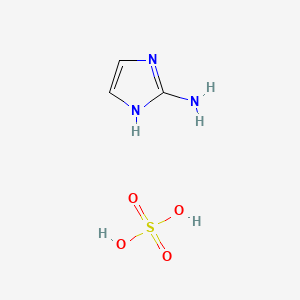

1H-imidazol-2-amine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3.H2O4S/c4-3-5-1-2-6-3;1-5(2,3)4/h1-2H,(H3,4,5,6);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUJVEZIEALICS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1450-93-7 | |

| Details | Compound: 1H-Imidazol-2-amine, sulfate (2:1) | |

| Record name | 1H-Imidazol-2-amine, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10932469 | |

| Record name | Sulfuric acid--1,3-dihydro-2H-imidazol-2-imine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42383-61-9, 1450-93-7 | |

| Record name | 2-Aminoimidazole sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42383-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-amino-1H-imidazole) sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazol-2-ylamine sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042383619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1450-93-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfuric acid--1,3-dihydro-2H-imidazol-2-imine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidazol-2-ylamine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Aminoimidazole Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Aminoimidazole Sulfate (B86663), a key chemical intermediate with significant applications in pharmaceutical and agrochemical research. This document details its chemical and physical properties, synthesis methodologies, biological activities, and safety protocols, presenting a thorough resource for professionals in drug discovery and development.

Core Chemical Identity and Properties

2-Aminoimidazole sulfate is most commonly available as a hemisulfate salt, meaning it consists of two 2-aminoimidazole cations for every one sulfate anion. This form is often referred to as bis(2-aminoimidazole) sulfate. It is crucial to distinguish this from other salt forms that may be available.

Physicochemical Data

The following table summarizes the key physicochemical properties of 2-Aminoimidazole Hemisulfate.

| Property | Value | Citation(s) |

| CAS Number | 1450-93-7 | [1][2] |

| Molecular Formula | C₆H₁₂N₆O₄S (or C₃H₅N₃ · 0.5H₂SO₄) | [1][3] |

| Molecular Weight | 264.26 g/mol | [1][3] |

| Appearance | White to beige or light brown crystalline powder | [4] |

| Melting Point | 270 °C (decomposes) | [5] |

| Solubility | Highly soluble in water; insoluble in common organic solvents like alcohols, ethers, and hydrocarbons. | [4] |

| Purity | Typically available at ≥98% |

Structural Information

| Identifier | Value | Citation(s) |

| IUPAC Name | 1H-imidazol-2-amine;sulfuric acid | [3] |

| Synonyms | 2-Aminoimidazole hemisulfate, Bis(2-aminoimidazole) Sulfate | [3] |

| SMILES | C1=CN=C(N1)N.C1=CN=C(N1)N.OS(=O)(=O)O | [3] |

| InChIKey | KUWRLKJYNASPQZ-UHFFFAOYSA-N |

Synthesis and Preparation

While this compound is commercially available, understanding its synthesis is crucial for research and development. The formation of the sulfate salt is a straightforward acid-base reaction from the 2-aminoimidazole free base. The core of the synthesis lies in the construction of the 2-aminoimidazole ring itself. Modern, environmentally friendly methods are increasingly preferred.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of 2-aminoimidazole derivatives, a common method being the condensation of an α-haloketone with a guanidine (B92328) derivative.

Experimental Protocol: Green Synthesis of a 2-Aminoimidazole Core

This protocol details a high-yield, one-pot, two-step synthesis of a substituted 2-aminoimidazole using a deep eutectic solvent (DES), which is an environmentally benign alternative to traditional organic solvents.[6]

Materials:

-

α-chloroketone (e.g., 2-chloro-1-phenylethanone) (1.0 mmol)

-

Guanidine derivative (e.g., N,N'-diphenylguanidine) (1.3 mmol)

-

Choline (B1196258) chloride (ChCl)

-

Triethylamine (B128534) (Et₃N) (1.0 mmol)

-

Deionized water

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Deep Eutectic Solvent (DES):

-

Prepare the ChCl:Urea (1:2 molar ratio) DES by mixing choline chloride and urea in a flask.

-

Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed.

-

-

Reaction Setup:

-

To 2 g of the pre-prepared ChCl:Urea DES in a round-bottom flask, add the guanidine derivative (1.3 mmol) and triethylamine (1.0 mmol).

-

Add the α-chloroketone (1.0 mmol) to the mixture.

-

-

Reaction:

-

Stir the reaction mixture at 80 °C for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the α-chloroketone is consumed.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Add 5 mL of deionized water to the flask. The product may precipitate at this stage.

-

Extract the aqueous suspension with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-aminoimidazole derivative.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.

-

Preparation of the Sulfate Salt

To prepare 2-Aminoimidazole Hemisulfate, the isolated 2-aminoimidazole free base would be dissolved in a suitable solvent and treated with a stoichiometric amount (0.5 equivalents) of sulfuric acid, followed by precipitation or crystallization of the resulting salt.

Biological Activity and Applications

This compound serves primarily as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[5] The biological activity is attributed to the 2-aminoimidazole (2-AI) scaffold, which is found in numerous marine natural products and is a key pharmacophore in medicinal chemistry.

Antimicrobial and Antibiofilm Activity

The 2-AI scaffold is widely recognized for its role in combating bacterial resistance.[5]

-

Biofilm Disruption: 2-AI compounds have been shown to efficiently disrupt the formation of bacterial biofilms and disperse existing biofilms, which are notoriously resistant to antibiotics.[7]

Enzyme Inhibition and Signaling Pathway Modulation

The 2-AI moiety can act as a guanidine mimetic, allowing it to interact with various biological targets.[5]

-

Arginase Inhibition: 2-Aminoimidazole is a weak, noncompetitive inhibitor of human arginase I, an enzyme implicated in conditions like asthma and cardiovascular diseases. This makes the 2-AI scaffold a starting point for developing more potent and selective arginase inhibitors.

-

Anti-inflammatory Activity: 2-Aminoimidazole derivatives have been shown to interfere with inflammatory signaling pathways. One such pathway is the TGF-β-activated kinase 1 (TAK1) signaling cascade, a key regulator of inflammatory responses. By inhibiting the TAK1 complex, these compounds can prevent downstream signaling that leads to the expression of inflammatory genes.

The following diagram illustrates the TAK1-mediated inflammatory signaling pathway, a potential target for 2-aminoimidazole derivatives.

Applications in Synthesis

The primary cited application for this compound is as a key intermediate in the synthesis of other complex molecules.[4]

-

Radiosensitizers: It is used in the synthesis of nitroimidazole electrophilic radiosensitizers, which are compounds designed to enhance the efficacy of radiation therapy in cancer treatment.[4]

-

Chlorohydrin Synthesis: It has also been used as a building block in the synthesis of chlorohydrins.[2]

Safety and Handling

Proper handling of this compound is essential in a laboratory and manufacturing setting.

Hazard Information

| Hazard Class | Code(s) | Description | Citation(s) |

| GHS Pictogram | GHS07 | Exclamation Mark | |

| Signal Word | Warning | ||

| Hazard Statements | H315, H319, H335 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation |

Precautionary Measures

| Precautionary Statement | Code(s) | Description | Citation(s) |

| Prevention | P261, P264, P271, P280 | Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection. | |

| Response | P302+P352, P305+P351+P338 | IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Storage | - | Keep in a dark place, under an inert atmosphere, at room temperature. | |

| Personal Protective Equipment (PPE) | - | Dust mask type N95 (US), Eyeshields, Gloves |

Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted in accordance with established safety protocols and with the use of appropriate personal protective equipment. Consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

- 1. Buy 2-amino-1H-imidazole-4-sulfonic acid (EVT-8774722) [evitachem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Bis(2-aminobenzimidazolium) sulfate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Aminoimidazole Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-aminoimidazole sulfate (B86663), a key building block in medicinal chemistry. The 2-aminoimidazole (2-AI) scaffold is a privileged structure found in numerous biologically active marine natural products and serves as a versatile pharmacophore in the design of novel therapeutics.[1] Its unique properties allow it to act as a bioisostere for guanidine (B92328) and other functional groups, enabling interaction with a wide range of biological targets.[1][2] This document details the synthetic routes to the 2-aminoimidazole core, its conversion to the sulfate salt, comprehensive characterization data, and its role in modulating key signaling pathways.

Synthesis of 2-Aminoimidazole Sulfate

The synthesis of this compound is typically achieved in a two-step process: first, the construction of the 2-aminoimidazole core, followed by its conversion to the sulfate salt.

Synthesis of the 2-Aminoimidazole Core

One of the most established methods for synthesizing the 2-aminoimidazole core is through the condensation of an α-haloketone with a guanidine derivative.[1][3] This reaction proceeds via an initial alkylation of guanidine, followed by intramolecular cyclization and dehydration to form the imidazole (B134444) ring.[3] Modern advancements in this method utilize "green" chemistry principles, employing deep eutectic solvents (DES) to improve reaction efficiency and reduce environmental impact.[4][5]

This protocol describes a one-pot, two-step synthesis of a 2-aminoimidazole derivative using a deep eutectic solvent (DES) as the reaction medium.[4]

Materials:

-

α-chloroketone (e.g., 2-chloro-1,2-diphenylethan-1-one)

-

Guanidinium (B1211019) carbonate

-

Potassium hydroxide (B78521) (KOH)

-

Triethylamine (B128534) (Et3N)

-

Choline (B1196258) chloride-urea (ChCl-urea) eutectic mixture (1:2 molar ratio)

-

Water

Procedure:

-

Preparation of the Deep Eutectic Solvent (DES):

-

Combine choline chloride and urea (B33335) in a 1:2 molar ratio in a round-bottom flask.

-

Heat the mixture to 80 °C with stirring until a clear, homogeneous liquid forms.

-

-

In situ Liberation of Guanidine:

-

To the prepared DES (2 g), add guanidinium carbonate (1.3 mmol) and KOH (1.3 mmol).

-

Heat the mixture to 80 °C and stir for 30 minutes to liberate the free guanidine base.

-

-

Synthesis of 2-Aminoimidazole:

-

To the reaction mixture, add the α-chloroketone (1.0 mmol) and triethylamine (1.3 mmol).

-

Continue stirring at 80 °C for 4-6 hours, monitoring the reaction by TLC or GC-MS until the α-chloroketone is consumed.[3]

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Add 5 mL of water to precipitate the product.

-

Collect the solid product by filtration and wash with water.

-

The crude product can be further purified by crystallization from a suitable solvent (e.g., ethanol/water).[3]

-

Formation of this compound

Once the 2-aminoimidazole free base is synthesized and purified, it can be converted to its sulfate salt to improve its stability, solubility, and handling properties.

Materials:

-

2-Aminoimidazole (free base)

-

Sulfuric acid (H₂SO₄)

-

Anhydrous ethanol

Procedure:

-

Dissolve the purified 2-aminoimidazole in a minimal amount of anhydrous ethanol.

-

In a separate flask, prepare a solution of sulfuric acid in anhydrous ethanol. The molar ratio of 2-aminoimidazole to sulfuric acid will determine the stoichiometry of the resulting salt (e.g., a 2:1 ratio for the hemisulfate salt).

-

Slowly add the sulfuric acid solution to the 2-aminoimidazole solution with stirring.

-

The this compound salt will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the precipitate by filtration, wash with a small amount of cold anhydrous ethanol, and dry under vacuum.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following tables summarize the key characterization data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1450-93-7 | [6] |

| Molecular Formula | C₆H₁₀N₆·H₂SO₄ | [6] |

| Molecular Weight | 264.26 g/mol | [6][7] |

| Appearance | Solid | [8] |

| Melting Point | ~270 °C (decomposes) | [8][9] |

Table 2: Spectroscopic Data for the 2-Aminoimidazole Core

| Technique | Data | Reference |

| ¹H NMR | Ring Protons (H4, H5): ~6.5 - 7.5 ppm (singlet/doublet) Amine Protons (NH, NH₂): ~5.0 - 8.0 ppm (broad singlet) | [10] |

| ¹³C NMR | C2 (C-NH₂): ~145 - 155 ppm C4, C5: ~110 - 125 ppm | [10] |

| IR Spectroscopy | N-H Stretching: 3100 - 3400 cm⁻¹ C=N Stretching: 1600 - 1680 cm⁻¹ C-N Stretching: 1350 - 1450 cm⁻¹ | [10] |

| Mass Spectrometry | [M+H]⁺: m/z 84.0561 | [10] |

Biological Activity and Signaling Pathways

2-Aminoimidazole derivatives exhibit a broad spectrum of biological activities, including antibacterial, antibiofilm, and anticancer properties.[1][3][11] Their therapeutic potential stems from their ability to modulate key cellular signaling pathways.

Inhibition of Bacterial Quorum Sensing

Many 2-aminoimidazole-based compounds have been shown to disrupt bacterial communication, a process known as quorum sensing (QS). By interfering with QS, these compounds can inhibit biofilm formation and reduce the expression of virulence factors, making bacteria more susceptible to conventional antibiotics.

Inhibition of EGFR Signaling Pathway

Certain 2-aminoimidazole derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overactivation of this pathway is a hallmark of many cancers. By blocking EGFR, these compounds can inhibit cancer cell proliferation, survival, and metastasis.

Experimental Workflows

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 2-Aminoimidazole hemisulfate | C6H12N6O4S | CID 2734684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. 2-Aminoimidazole(7720-39-0) 1H NMR spectrum [chemicalbook.com]

- 7. Synthesis of 2-imidazolones and 2-iminoimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-alkylimidazole derivatives as potential inhibitors of quorum sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

2-Aminoimidazole Sulfate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoimidazole sulfate (B86663) is a pivotal chemical intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals. Its utility is significantly influenced by its physicochemical properties, most notably its solubility and stability. This technical guide provides a comprehensive overview of the available data on the solubility and stability of 2-aminoimidazole sulfate, intended to assist researchers, scientists, and drug development professionals in its effective handling, formulation, and analysis. While specific quantitative data is sparse in publicly available literature, this guide consolidates existing qualitative information and outlines detailed experimental protocols for determining these crucial parameters.

Solubility Profile

The solubility of 2-aminoimidazole and its salts is a critical factor in its application, influencing dissolution rates, bioavailability, and formulation strategies. The free base of 2-aminoimidazole is known to be readily soluble in water.[1] However, due to its instability in the presence of air, the more stable sulfate salt is often preferred.[1]

1.1. Qualitative Solubility Data

Available data on the solubility of this compound is primarily qualitative. It is generally described as "soluble" in water by some sources, while others characterize it as "sparingly soluble".[2] Stock solutions for experimental use are commonly prepared in dimethyl sulfoxide (B87167) (DMSO).

1.2. Quantitative Solubility Data

Specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. For the free base, 2-aminoimidazole, a solubility of ≥ 2.5 mg/mL has been reported in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] It is recommended that researchers determine the precise solubility in their specific solvent systems and experimental conditions.

Table 1: Summary of Qualitative Solubility of this compound

| Solvent | Solubility Description | Citation |

| Water | Soluble / Sparingly Soluble | [2] |

| DMSO | Used as a solvent for stock solutions |

1.3. Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable approach to determine the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, methanol (B129727), ethanol, DMSO)

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or water bath with agitation

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess solid should be visually present.

-

Place the flask in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). Periodically check for the continued presence of undissolved solid.

-

Once equilibrium is reached, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and clarify it by centrifugation and/or filtration to remove all solid particles.

-

Accurately dilute the clear supernatant with the solvent.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method.

-

Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or g/100 mL.

Stability Profile

Understanding the stability of this compound is crucial for ensuring its quality, efficacy, and safety throughout its lifecycle. The sulfate salt is noted to be more stable than the free base.[1]

2.1. General Stability and Storage

For long-term storage, solid this compound should be kept in a dark place under an inert atmosphere at room temperature.[4] Stock solutions, typically in DMSO, are recommended to be stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months).[1]

2.2. Degradation Pathways

2-Aminoimidazole and its derivatives are susceptible to several degradation pathways:[5]

-

Hydrolysis: The imidazole (B134444) ring can be susceptible to cleavage by water, a process that can be catalyzed by both acidic and basic conditions.

-

Oxidation: The amino group and the imidazole ring can be prone to oxidation, especially in the presence of dissolved oxygen and trace metal ions. This can lead to the formation of corresponding 2-oxo-imidazole derivatives.

-

Photodegradation: Exposure to light, particularly UV radiation, can cause degradation.

The stability of imidazole derivatives is often pH-dependent. For instance, a related compound, 2-hydroxylaminoimidazole, is relatively stable in acidic solutions but decomposes rapidly at a neutral pH.[1]

2.3. Quantitative Stability Data

2.4. Experimental Protocols

2.4.1. Forced Degradation Study

This protocol outlines a general approach to investigating the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and degradation pathways.

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[1]

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of about 100 µg/mL. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period.[1]

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of about 100 µg/mL. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period.[1]

-

Oxidative Degradation: Dilute the stock solution with a 3% hydrogen peroxide solution to a final concentration of about 100 µg/mL. Incubate at room temperature for a defined period.[5]

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C).

-

Photolytic Degradation: Expose a solution of the compound to a controlled light source that provides both UV and visible light, following ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5]

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method, comparing them to an unstressed control sample.

Workflow for Forced Degradation Studies

References

The Ascendancy of 2-Aminoimidazoles: A Technical Guide to Their Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 2-aminoimidazole (2-AI) scaffold has emerged as a privileged structural motif in medicinal chemistry, largely owing to its prevalence in a diverse array of marine natural products with potent and varied biological activities. This in-depth technical guide provides a comprehensive overview of the discovery, history, and therapeutic exploration of 2-AI compounds. It details their origins in marine sponges, the evolution of their chemical synthesis, their multifaceted biological effects, and the intricate signaling pathways they modulate. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

A Serendipitous Discovery from the Sea: The Dawn of 2-Aminoimidazole Alkaloids

The story of 2-aminoimidazole alkaloids began in 1987 with their initial discovery in marine sponges of the class Calcarea, particularly from the genera Leucetta and Clathrina.[1] These organisms, thriving in the complex chemical ecosystems of the ocean, were found to produce a fascinating array of nitrogen-containing secondary metabolites. Among these, the 2-aminoimidazole core quickly garnered significant attention from the scientific community due to the potent pharmacological properties of the compounds in which it was embedded.

One of the most iconic early discoveries was that of oroidin , a brominated pyrrole-imidazole alkaloid isolated from the marine sponge Agelas oroides. The elucidation of its structure marked a pivotal moment, revealing a recurring structural theme: a pyrrole-2-carboxamide moiety linked to a 2-aminoimidazole group. This discovery paved the way for the identification of a burgeoning family of related natural products, including the naamidines and naamines , which feature a central 2-aminoimidazole core often adorned with benzyl (B1604629) or pyrrole (B145914) substituents.[1] The remarkable chemical diversity of these marine-derived compounds hinted at a rich and largely untapped source of potential drug candidates.

From Natural Scarcity to Synthetic Accessibility: The Evolution of 2-Aminoimidazole Synthesis

The limited availability of 2-aminoimidazole alkaloids from their natural sources spurred the development of robust and versatile synthetic methodologies. The ability to construct the 2-AI core and its derivatives in the laboratory has been crucial for in-depth structure-activity relationship (SAR) studies and for generating sufficient quantities of these compounds for biological evaluation.

A cornerstone of 2-AI synthesis has been the condensation of α-haloketones with guanidine (B92328) derivatives .[2] This classical approach involves the initial alkylation of guanidine followed by an intramolecular cyclization and dehydration to forge the imidazole (B134444) ring. While effective, this method often requires harsh conditions.

In the quest for more efficient and environmentally friendly synthetic routes, several modern techniques have emerged. The use of deep eutectic solvents (DESs) , such as a mixture of choline (B1196258) chloride and urea (B33335), has been shown to accelerate the condensation reaction, often leading to shorter reaction times and simpler work-up procedures.[2][3] Furthermore, palladium-catalyzed carboamination reactions of N-propargyl guanidines and aryl triflates have provided a powerful tool for the rapid construction of 2-AI products with diverse aryl substitutions.[4] For the generation of compound libraries for high-throughput screening, solid-phase synthesis has proven to be an invaluable technique, allowing for the systematic variation of substituents on the 2-AI scaffold.[2]

A Plethora of Biological Activities: The Therapeutic Promise of 2-Aminoimidazoles

The 2-aminoimidazole scaffold is a versatile pharmacophore, capable of interacting with a wide range of biological targets. This has resulted in a broad spectrum of documented biological activities, making these compounds attractive leads for the development of new therapies for a variety of diseases.

Antimicrobial and Antibiofilm Activity

Perhaps the most extensively studied application of 2-AI derivatives is in the fight against bacterial infections. Many of these compounds exhibit potent activity against a range of pathogenic bacteria, including multidrug-resistant strains.[5] A particularly significant finding is their ability to inhibit and disperse bacterial biofilms .[5] Biofilms are structured communities of bacteria encased in a self-produced matrix, which renders them notoriously resistant to conventional antibiotics.[5] By disrupting these resilient communities, 2-AI compounds offer a promising strategy to combat chronic and persistent infections.

Anticancer Activity

Several 2-AI alkaloids have demonstrated significant cytotoxicity against a panel of human cancer cell lines.[1] Their mechanisms of action are often multifactorial, involving the inhibition of key enzymes and signaling pathways that are critical for cancer cell growth and survival.[2] For instance, some derivatives have been shown to target the epidermal growth factor receptor (EGFR), a key player in many cancers.

Anti-inflammatory and Other Activities

Beyond their antimicrobial and anticancer properties, 2-AI compounds have also been shown to possess anti-inflammatory, antifungal, and other valuable biological activities.[1] This broad range of effects underscores the potential of the 2-aminoimidazole scaffold as a starting point for the development of a diverse array of therapeutic agents.

Quantitative Analysis of Biological Activity

The following tables summarize the quantitative data on the biological activity of a selection of natural and synthetic 2-aminoimidazole compounds, providing a basis for comparison of their potency.

Table 1: Cytotoxic Activity of Selected 2-Aminoimidazole Compounds

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Oroidin | MCF-7 (Breast) | 42 | [6][7] |

| Oroidin | A2780 (Ovarian) | 24 | [6][7] |

| Naamidine A | K562 (Leukemia) | 58.91 µg/mL | [8] |

| Naamidine J | RKO (Colorectal) | >40 | [8] |

| Synthetic Analogue 5l | HT29 (Colon) | <5 | [7] |

| Synthetic Analogue 5l | MCF-7 (Breast) | <5 | [7] |

| Synthetic Analogue 5l | A431 (Skin) | <5 | [7] |

| Synthetic Analogue 5l | Du145 (Prostate) | <5 | [7] |

Table 2: Antimicrobial and Antibiofilm Activity of Selected 2-Aminoimidazole Compounds

| Compound | Bacterial Strain | Activity | MIC/IC50/EC50 (µM) | Reference |

| Oroidin | Staphylococcus aureus | Antibacterial | >90% inhibition at 50 µM | [4] |

| 4-phenyl-2-aminoimidazole (6h) | Staphylococcus aureus | Antibacterial | 12.5 (MIC90) | [4] |

| 4-phenyl-2-aminoimidazole (6h) | Escherichia coli | Antibacterial | 50 (MIC90) | [4] |

| H10 (Oroidin derivative) | Staphylococcus aureus | Biofilm Inhibition | 12 (IC50) | [9] |

| H10 (Oroidin derivative) | Staphylococcus aureus | Biofilm Dispersion | 100 (EC50) | [9] |

| H10 (Oroidin derivative) | Pseudomonas aeruginosa | Biofilm Inhibition | 31 (IC50) | [9] |

| H10 (Oroidin derivative) | Pseudomonas aeruginosa | Biofilm Dispersion | 46 (EC50) | [9] |

Elucidating Mechanisms: 2-Aminoimidazoles and Cellular Signaling

A key aspect of understanding the therapeutic potential of 2-AI compounds is to delineate the cellular signaling pathways they modulate. Research has begun to shed light on these mechanisms, revealing how these molecules exert their biological effects at a molecular level.

Inhibition of Bacterial Quorum Sensing

Quorum sensing is a cell-to-cell communication system used by bacteria to coordinate gene expression in a population-density-dependent manner. This system plays a crucial role in regulating virulence and biofilm formation. Some 2-AI compounds have been shown to act as antagonists of quorum sensing, likely by competing with the natural signaling molecules (autoinducers) for binding to their cognate receptors.

Targeting the Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Certain 2-aminoimidazole derivatives have been identified as inhibitors of EGFR kinase activity. They are thought to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and thereby preventing the phosphorylation of downstream substrates.

Experimental Protocols: A Guide for the Researcher

This section provides detailed methodologies for key experiments cited in the study of 2-aminoimidazole compounds, from their isolation from natural sources to their synthesis and biological evaluation.

Isolation and Purification of 2-Aminoimidazole Alkaloids from Marine Sponges

The following is a generalized protocol for the isolation of 2-AI alkaloids, based on common methodologies found in the literature.

Methodology:

-

Collection and Extraction: Marine sponge specimens are collected and immediately preserved (e.g., frozen or in ethanol). The sponge material is then homogenized and exhaustively extracted with a suitable solvent such as methanol (B129727) (MeOH) or a mixture of dichloromethane (B109758) (DCM) and MeOH. The resulting crude extract is concentrated under reduced pressure.[1]

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common partitioning scheme involves sequential extraction with n-hexane, ethyl acetate (B1210297) (EtOAc), and water. The bioactive fractions, which often reside in the more polar EtOAc and MeOH fractions, are collected.[1]

-

Chromatographic Separation: The bioactive fractions are further purified using a combination of chromatographic techniques. This may include column chromatography on silica gel or reversed-phase (C18) silica, followed by high-performance liquid chromatography (HPLC) to yield the pure 2-AI alkaloids.

Greener Synthesis of N,1,5-Trisubstituted-1H-imidazol-2-amine in a Deep Eutectic Solvent

This protocol describes the synthesis of a tri-substituted 2-aminoimidazole using a choline chloride-urea deep eutectic solvent (DES).[2][3]

Materials:

-

α-chloroketone (e.g., 2-chloro-1,2-diphenylethan-1-one)

-

N-substituted guanidine (e.g., N-phenylguanidine)

-

Triethylamine (B128534) (Et3N)

-

Choline chloride

-

Urea

-

Water

Procedure:

-

Preparation of the Deep Eutectic Solvent (DES): Combine choline chloride (1 part by weight) and urea (2 parts by weight) in a round-bottom flask. Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed.

-

Synthesis of the 2-Aminoimidazole: To the pre-prepared ChCl-Urea DES (2 g), add the α-chloroketone (1.0 mmol), the N-substituted guanidine (1.3 mmol), and triethylamine (1.0 mmol).

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the mixture to room temperature. Add 5 mL of water to the reaction mixture to precipitate the product.

-

Collect the solid product by filtration and wash with water. The product can be further purified by recrystallization if necessary.

In Vitro Cytotoxicity (MTT) Assay

This protocol outlines a common method for assessing the cytotoxic effects of 2-aminoimidazole compounds on cancer cell lines.

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

2-Aminoimidazole test compounds

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the 2-AI compounds in cell culture medium from a stock solution in DMSO. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid solvent toxicity. Replace the medium in the cell plates with the medium containing the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a suitable curve-fitting software.

Conclusion and Future Perspectives

The journey of 2-aminoimidazole compounds, from their discovery in the depths of the ocean to their synthesis in the laboratory and their evaluation as potential therapeutic agents, is a testament to the power of natural product-inspired drug discovery. The unique structural features and diverse biological activities of these molecules have established the 2-AI scaffold as a truly privileged structure in medicinal chemistry.

Future research in this area will likely focus on several key aspects. The continued exploration of marine biodiversity will undoubtedly lead to the discovery of new and even more complex 2-AI alkaloids with novel biological activities. The development of more sophisticated and efficient synthetic methodologies will enable the creation of larger and more diverse compound libraries for high-throughput screening. Furthermore, a deeper understanding of the molecular mechanisms of action of these compounds will be crucial for their rational design and optimization as drug candidates. The 2-aminoimidazole story is far from over, and this remarkable class of compounds holds immense promise for the development of the next generation of therapeutics to address a wide range of human diseases.

References

- 1. Total Synthesis and Cytotoxicity of Leucetta Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A cytotoxic survey on 2‐amino‐1H‐imidazol based synthetic marine sponge alkaloid analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

2-Aminoimidazole Sulfate: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

The 2-aminoimidazole (2-AI) scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a diverse array of biologically active marine natural products and its role as a versatile pharmacophore in the design of novel therapeutics. Its sulfate (B86663) salt, 2-aminoimidazole sulfate, serves as a crucial and stable starting material for the synthesis of these complex molecules. This technical guide provides an in-depth overview of this compound, its chemical and physical properties, synthesis, and the biological activities of its derivatives, supported by quantitative data, experimental protocols, and visualizations of key workflows.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. It is the hemisulfate salt of 2-aminoimidazole, meaning it is a salt of two equivalents of 2-aminoimidazole and one equivalent of sulfuric acid. This salt form confers greater stability and ease of handling compared to the free base.

| Property | Value | Reference |

| Molecular Formula | C₃H₅N₃ · 0.5H₂SO₄ or C₆H₁₂N₆O₄S | |

| Molecular Weight | 132.13 g/mol (hemisulfate) or 264.26 g/mol (bis(2-aminoimidazole) sulfate) | [1] |

| CAS Number | 1450-93-7 | |

| Appearance | White to light brown crystalline powder | |

| Melting Point | 270 °C (decomposes) | |

| Solubility | Soluble in water | |

| Purity | Typically ≥98% | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum of 2-aminoimidazole in D₂O typically shows a singlet for the two equivalent imidazole (B134444) ring protons (C4-H and C5-H) around δ 6.8 ppm. The amino protons are usually exchanged with the deuterium (B1214612) solvent. |

| ¹³C NMR | The carbon NMR spectrum will show signals for the imidazole ring carbons. The C2 carbon bearing the amino group is typically found around 150 ppm, while the C4 and C5 carbons are observed at a higher field. |

| Infrared (IR) | The IR spectrum exhibits characteristic absorption bands for the N-H stretching of the amino group and the imidazole ring (around 3100-3400 cm⁻¹), C=N and C=C stretching vibrations of the imidazole ring (around 1500-1650 cm⁻¹), and strong bands corresponding to the sulfate anion (around 1100 cm⁻¹). |

Synthesis of this compound

This compound is a key intermediate in the synthesis of various pharmaceuticals, including nitroimidazole-based drugs. A common synthetic route involves the reaction of 2-aminoacetaldehyde (B1595654) dimethyl acetal (B89532) with O-methylisourea sulfate, followed by cyclization.

Experimental Protocol: Synthesis of 2-Aminoimidazole Hemisulfate

This protocol is adapted from procedures described in the synthesis of 2-nitroimidazole (B3424786) derivatives.

Materials:

-

2-Aminoacetaldehyde dimethyl acetal

-

O-methylisourea sulfate

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide

-

Diethyl ether

Procedure:

-

Guanidination: React 2-aminoacetaldehyde dimethyl acetal with O-methylisourea sulfate in an appropriate solvent. This reaction forms the corresponding guanidine (B92328) derivative.

-

Cyclization: Treat the resulting guanidine derivative with concentrated hydrochloric acid. The acidic conditions catalyze the intramolecular cyclization to form the 2-aminoimidazole ring.

-

Isolation as the Sulfate Salt: Neutralize the reaction mixture with a base such as sodium hydroxide. The 2-aminoimidazole can then be precipitated as its sulfate salt by the addition of sulfuric acid. The resulting solid is collected by filtration, washed with a suitable solvent like ethanol or diethyl ether, and dried under vacuum.

References

The Biological Activity of 2-Aminoimidazole Sulfate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoimidazole (2-AI) and its derivatives have emerged as a compelling class of bioactive molecules with significant potential in antimicrobial research and beyond. This technical guide provides an in-depth overview of the biological activities associated with the 2-aminoimidazole scaffold, with a focus on its well-documented antibiofilm and antimicrobial adjuvant properties. While many studies focus on synthetically modified 2-AI derivatives, this guide also addresses the foundational role of the core 2-aminoimidazole moiety, often supplied as 2-Aminoimidazole sulfate (B86663) for research purposes. We will delve into its mechanism of action, present quantitative bioactivity data, and provide detailed experimental protocols for key assays. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the science.

Introduction to 2-Aminoimidazole and its Sulfate Salt

The 2-aminoimidazole (2-AI) scaffold is a heterocyclic organic compound that serves as a crucial pharmacophore in numerous natural products, particularly marine alkaloids like oroidin (B1234803) and ageliferin.[1] These natural products have demonstrated a wide array of biological activities, inspiring the synthesis and investigation of a multitude of 2-AI derivatives. In a laboratory setting, 2-aminoimidazole is frequently supplied as a salt, such as 2-Aminoimidazole sulfate, to improve its stability and handling. While the sulfate salt itself is not the primary focus of most biological studies, it serves as the precursor to the active 2-aminoimidazole core, which is the foundation of the observed bioactivities. This guide will, therefore, focus on the biological activities of the 2-aminoimidazole scaffold, with the understanding that this compound is a common starting material for accessing this active moiety.

Mechanism of Action: Disruption of Bacterial Two-Component Systems

A key mechanism underlying the antibiofilm activity of 2-aminoimidazoles is the disruption of bacterial two-component signaling (TCS) systems .[4] These systems are a primary means by which bacteria sense and respond to environmental stimuli, regulating a wide range of processes including virulence, antibiotic resistance, and biofilm formation.[5][6]

A typical TCS comprises a membrane-bound sensor histidine kinase (HK) and a cytoplasmic response regulator (RR) .[5] Upon detecting an external signal, the HK autophosphorylates a conserved histidine residue. This phosphoryl group is then transferred to a conserved aspartate residue on the RR.[5] The phosphorylated RR, in turn, modulates the expression of target genes, leading to a cellular response.[5]

2-Aminoimidazole derivatives have been shown to interfere with this signaling cascade. It is proposed that they can bind to response regulator proteins, thereby inhibiting their phosphorylation or their ability to bind to DNA, ultimately disrupting the signaling pathway and preventing the expression of genes necessary for biofilm formation.[7]

Figure 1: Proposed mechanism of 2-aminoimidazole interference with a bacterial two-component signaling system.

Quantitative Biological Activity Data

The biological activity of 2-aminoimidazole derivatives has been quantified in numerous studies. The following tables summarize key data points from the literature, focusing on antibiofilm and antimicrobial adjuvant activities. It is important to note that these studies utilize various synthetic derivatives of 2-aminoimidazole, and the specific activity can vary significantly based on the chemical modifications.

Table 1: Antibiofilm Activity of 2-Aminoimidazole Derivatives

| Compound/Derivative | Organism(s) | Assay Type | IC50 (µM) | EC50 (µM) | Reference |

| H10 | Staphylococcus aureus | Biofilm Inhibition | 12 | 100 | [2] |

| H10 | Pseudomonas aeruginosa | Biofilm Inhibition | 31 | 46 | [2] |

| Dihydrosventrin (DHS) | Pseudomonas aeruginosa PA14 | Biofilm Inhibition | 10 | 25 | [8] |

| Reverse Amide (RA) | Pseudomonas aeruginosa PA14 | Biofilm Inhibition | 5 | 15 | [8] |

| SPAR | Pseudomonas aeruginosa PA14 | Biofilm Inhibition | 2.5 | 10 | [8] |

IC50: Half-maximal inhibitory concentration for biofilm formation. EC50: Half-maximal effective concentration for dispersal of pre-formed biofilms.

Table 2: Antimicrobial Adjuvant Activity of 2-Aminoimidazole Derivatives

| 2-AI Derivative | Antibiotic | Organism | Fold Reduction in MIC | 2-AI Concentration (µM) | Reference |

| Compound 1 | Tobramycin | Acinetobacter baumannii AB5075 (resistant) | 64 | 30 | [9] |

| Compound 7 | Tobramycin | Acinetobacter baumannii AB5075 (resistant) | 64 | 15 | [9] |

| Compound 1 | Gentamicin | Methicillin-resistant S. aureus (MRSA) BAA-44 | >8 | 45 | [3] |

| Compound 1 | Erythromycin | Methicillin-resistant S. aureus (MRSA) BAA-44 | >4 | 45 | [3] |

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of 2-aminoimidazole compounds.

Biofilm Inhibition and Dispersal Assay (Crystal Violet Method)

This assay is widely used to quantify the ability of a compound to inhibit biofilm formation or disperse pre-formed biofilms.

Materials:

-

96-well sterile microtiter plates

-

Bacterial culture of interest

-

Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

-

This compound or derivative stock solution (dissolved in a suitable solvent like DMSO or water)

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) Crystal Violet solution

-

30% Acetic acid or 95% Ethanol (B145695)

-

Microplate reader

Protocol for Biofilm Inhibition:

-

Inoculum Preparation: Grow an overnight culture of the test bacteria in the appropriate medium. Dilute the culture to a standardized optical density (OD), for example, OD600 of 0.01.[2]

-

Plate Preparation: Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.

-

Compound Addition: Add various concentrations of the 2-aminoimidazole compound to the wells. Include a vehicle control (solvent only) and a growth control (no compound).

-

Incubation: Incubate the plate under static conditions at an appropriate temperature (e.g., 37°C) for a suitable duration to allow biofilm formation (e.g., 24-48 hours).[7]

-

Washing: Gently discard the planktonic culture from the wells and wash the wells twice with 200 µL of PBS to remove non-adherent cells.[10]

-

Fixation: Heat-fix the biofilms by incubating the plate at 60°C for 1 hour.[10]

-

Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[7]

-

Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[11]

-

Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottomed 96-well plate and measure the absorbance at a wavelength of 570-595 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of biofilm inhibition relative to the control.

Protocol for Biofilm Dispersal:

-

Follow steps 1 and 2 of the inhibition protocol to form biofilms.

-

After incubation, remove the planktonic culture and wash the wells with PBS.

-

Add fresh medium containing various concentrations of the 2-aminoimidazole compound to the wells with the pre-formed biofilms.

-

Incubate for a further period (e.g., 24 hours).

-

Proceed with steps 5-11 of the inhibition protocol to quantify the remaining biofilm.

Figure 2: Experimental workflow for the crystal violet biofilm assay.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well sterile microtiter plates

-

Bacterial culture of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

-

Antimicrobial agent stock solution

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[12]

-

Serial Dilution: Prepare two-fold serial dilutions of the antimicrobial agent in the broth directly in the 96-well plate.[13]

-

Inoculation: Inoculate each well (except for the sterility control) with the prepared bacterial suspension.

-

Controls: Include a positive control (bacteria in broth without antimicrobial) and a negative/sterility control (broth only).

-

Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.[13]

-

Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity). This can be assessed visually or with a microplate reader.[13]

Checkerboard Assay for Synergy Testing

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents (e.g., an antibiotic and a 2-aminoimidazole derivative).

Materials:

-

96-well sterile microtiter plates

-

Bacterial culture of interest

-

Appropriate broth medium

-

Stock solutions of the two test agents

Protocol:

-

Plate Setup: In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute Agent A down the columns and Agent B across the rows.[14]

-

Inoculation: Inoculate all wells with a standardized bacterial suspension as described in the MIC protocol.

-

Incubation: Incubate the plate under the same conditions as the MIC assay.

-

Data Analysis: Determine the MIC of each agent alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction.[14]

-

FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Synergy: FIC index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC index ≤ 4

-

Antagonism: FIC index > 4

-

Figure 3: Logical workflow of a checkerboard assay for synergy testing.

Other Reported Biological Activities

While the focus of this guide is on the antimicrobial properties of 2-aminoimidazoles, it is worth noting that this versatile scaffold has been investigated for other biological activities, including:

-

Inhibition of Arginase I: Certain 2-aminoimidazole amino acids have been shown to be inhibitors of human arginase I, an enzyme implicated in conditions like asthma and cardiovascular disease.[15]

-

Inhibition of Advanced Glycation End-product (AGE) Formation: Some bis-2-aminoimidazole derivatives have demonstrated the ability to both inhibit the formation of and break pre-formed AGEs, which are involved in the complications of diabetes.[16]

-

Modulation of Inflammatory Signaling Pathways: 2-Aminoimidazole derivatives have been identified as inhibitors of the TAK1 signaling pathway, a key regulator of inflammatory responses.[17]

Conclusion and Future Directions

The 2-aminoimidazole scaffold, readily accessible through its sulfate salt, represents a promising area of research for the development of novel therapeutics. Its primary strength lies in its non-bactericidal, antibiofilm activity, which offers a potential solution to the growing problem of antibiotic resistance. The ability of 2-AI derivatives to act as adjuvants, revitalizing the efficacy of existing antibiotics, is a particularly exciting avenue for further investigation.

Future research should continue to explore the structure-activity relationships of 2-AI derivatives to optimize their potency and selectivity. Further elucidation of their precise molecular targets within bacterial signaling pathways will be crucial for rational drug design. Moreover, expanding the investigation of 2-aminoimidazoles into other therapeutic areas, such as inflammation and metabolic diseases, holds significant promise. As our understanding of the diverse biological activities of this scaffold grows, so too will its potential to address a range of unmet medical needs.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Aminoimidazole Reduces Fouling and Improves Membrane Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Two-Component Signal Transduction Systems of Pathogenic Bacteria As Targets for Antimicrobial Therapy: An Overview [frontiersin.org]

- 6. web.biosci.utexas.edu [web.biosci.utexas.edu]

- 7. benchchem.com [benchchem.com]

- 8. Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Crystal violet assay [bio-protocol.org]

- 11. static.igem.org [static.igem.org]

- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 15. 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Second generation 2-aminoimidazole based advanced glycation end product inhibitors and breakers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

2-Aminoimidazole Sulfate: A Comprehensive Technical Guide to its Role as a Guanidine Mimetic in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminoimidazole (2-AI) scaffold is a privileged structural motif in medicinal chemistry, recognized for its broad spectrum of biological activities and its ability to serve as a bioisostere for the guanidinium (B1211019) group.[1][2] This technical guide provides an in-depth overview of 2-aminoimidazole sulfate (B86663) and its derivatives, focusing on their role as guanidine (B92328) mimetics in drug design and development. We will explore their synthesis, quantitative biological data, detailed experimental protocols, and their modulation of key signaling pathways.

The guanidinium group, found in the amino acid arginine, is crucial for many biological recognition processes due to its ability to form strong hydrogen bonds and electrostatic interactions. However, its high basicity (pKa ≈ 13.5) often leads to poor bioavailability and cell permeability in drug candidates. The 2-aminoimidazole core, with a lower pKa, effectively mimics the hydrogen bonding and charge distribution of the guanidinium group while offering improved pharmacokinetic properties.[3] This has led to the development of 2-AI derivatives as potent modulators of various biological targets, including enzymes and receptors.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative data for various 2-aminoimidazole derivatives, showcasing their potency as enzyme inhibitors and receptor antagonists.

Table 1: 2-Aminoimidazole Derivatives as Enzyme Inhibitors

| Compound ID | Target Enzyme | Enzyme Class | Inhibition Data | Reference Compound | Reference Inhibition Data |

| A1P (10) | Human Arginase I | Hydrolase (Metalloenzyme) | Kᵢ = 4 µM, KᏧ = 2 µM[3] | Nω-hydroxy-nor-L-arginine (nor-NOHA) | Kᵢ = 0.3-0.5 µM |

| 2-Aminoimidazole | Human Arginase I | Hydrolase (Metalloenzyme) | Kᵢ = 3.6 mM[2] | - | - |

| Compound 54 | TAK1 | Kinase (MAP3K) | IC₅₀ = 2 nM[4] | Staurosporine | 39 nM |

| Compound 3b | Src Kinase | Tyrosine Kinase | IC₅₀ = 90 nM[4] | Dasatinib | <1 nM |

| Compound 3b | Fyn Kinase | Tyrosine Kinase | IC₅₀ = 120 nM[4] | Dasatinib | <1 nM |

| Compound 3b | Lyn Kinase | Tyrosine Kinase | IC₅₀ = 480 nM[4] | Dasatinib | <1 nM |

| Compound 3b | Yes Kinase | Tyrosine Kinase | IC₅₀ = 210 nM[4] | Dasatinib | <1 nM |

Table 2: 2-Aminoimidazole Derivatives as Adenosine Receptor Antagonists

| Compound ID | Target Receptor | Kᵢ (µM) | Selectivity vs. A₁ | Selectivity vs. A₂ₐ |

| 12a | Human A₃ | 0.25 | >40-fold | >40-fold |

| 12b | Human A₃ | 0.19 | >200-fold | >40-fold |

| 12c | Human A₃ | 0.33 | >30-fold | >30-fold |

| 12f | Human A₃ | 0.45 | >20-fold | >20-fold |

Table 3: Anti-biofilm Activity of a 2-Aminoimidazole Derivative (H10)

| Organism | Activity | IC₅₀ (µM) | EC₅₀ (µM) |

| Staphylococcus aureus | Biofilm Inhibition | 12[5][6] | - |

| Staphylococcus aureus | Biofilm Dispersion | - | 100[5][6] |

| Pseudomonas aeruginosa | Biofilm Inhibition | 31[5][6] | - |

| Pseudomonas aeruginosa | Biofilm Dispersion | - | 46[5][6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-aminoimidazole derivatives and key biological assays.

Synthesis of 2-Aminoimidazole Sulfate

A representative protocol for the preparation of 2-nitroimidazole (B3424786) from this compound is described in a patent, which can be adapted for the isolation of the starting material.[7] The general principle involves the careful handling of the sulfate salt in subsequent synthetic steps. For research purposes, this compound is commercially available.

Greener Synthesis of N,1,5-Trisubstituted-2-aminoimidazoles in a Deep Eutectic Solvent (DES)[8]

This protocol describes a one-pot, two-step synthesis using a choline (B1196258) chloride:urea (B33335) deep eutectic solvent.

Materials:

-

α-chloroketone (e.g., 2-chloro-1,2-diphenylethan-1-one)

-

N-substituted guanidine (e.g., N-phenylguanidine)

-

Triethylamine (B128534) (Et₃N)

-

Choline chloride

-

Urea

-

Water

-

Ethanol

Procedure:

-

Preparation of the Deep Eutectic Solvent (DES):

-

Combine choline chloride (1 part by weight) and urea (2 parts by weight) in a round-bottom flask.

-

Heat the mixture at 80°C with stirring until a clear, homogeneous liquid is formed.[8]

-

-

Synthesis of the 2-Aminoimidazole:

-

To the pre-prepared ChCl-Urea DES (2 g), add the α-chloroketone (1.0 mmol), N-substituted guanidine (1.3 mmol), and triethylamine (1.0 mmol).

-

Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the mixture to room temperature.

-

Add 5 mL of water to the reaction mixture to precipitate the product.

-

Collect the solid product by filtration and wash with water.

-

The crude product can be further purified by crystallization from a suitable solvent system (e.g., ethanol/water).

-

Solid-Phase Synthesis of 2-Aminoimidazole Derivatives[9]

This method allows for the rapid generation of a library of 2-aminoimidazole compounds.

Materials:

-

Merrifield resin

-

Dimethylformamide (DMF)

-

Diisopropylethylamine (DIEA)

-

Boc-protected amino acid

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Trifluoroacetic acid (TFA)

-

Polymer-bound tris(2-aminoethyl)amine (B1216632)

Procedure:

-

Immobilization of Thiourea on Merrifield Resin:

-

Swell Merrifield resin in DMF for 30 minutes.

-

Add a solution of the desired thiourea and DIEA in DMF and shake at 50°C for 16 hours.

-

Filter the resin and wash sequentially with DMF, DCM, and MeOH.[9]

-

-

Coupling of Boc-Protected Amino Acid:

-

Swell the thiourea-functionalized resin in a 1:1 mixture of THF/DMF.

-

-

Boc Deprotection:

-

Treat the dried resin with a solution of 25% TFA in DCM for 30 minutes at room temperature.

-

Filter the resin and wash with DCM.[9]

-

-

Intramolecular Cyclization and Cleavage:

-

Suspend the deprotected resin in THF.

-

Add polymer-bound tris(2-aminoethyl)amine and shake at room temperature for 30 minutes.

-

Filter the resin and wash with THF.

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude 2-aminoimidazolone product.

-

Purify the product by flash chromatography or preparative HPLC as needed.[9]

-

Biofilm Inhibition Assay[6]

This protocol is used to determine the concentration of a compound that inhibits biofilm formation by 50% (IC₅₀).

Materials:

-

Bacterial strain (e.g., S. aureus, P. aeruginosa)

-

Appropriate biofilm growth media

-

2-Aminoimidazole compound stock solution in DMSO

-

96-well microtiter plates

-

0.1% Crystal Violet solution

-

Ethanol

Procedure:

-

Preparation of Bacterial Suspension:

-

Dilute an overnight culture of the bacterial strain to a specific optical density (e.g., OD₆₀₀ of 0.01) in the appropriate biofilm growth medium.

-

-

Compound Treatment:

-

Add the 2-aminoimidazole compound to the bacterial suspension in a series of dilutions to achieve a range of final concentrations.

-

-

Incubation:

-

Incubate the microtiter plates under appropriate conditions to allow for biofilm formation.

-

-

Quantification of Biofilm:

-

After incubation, gently wash the wells to remove planktonic bacteria.

-

Stain the remaining biofilms with 0.1% crystal violet solution for 15 minutes.

-

Wash the wells with water to remove excess stain and allow the plate to air dry.

-

Solubilize the bound crystal violet with ethanol.

-

Measure the absorbance at 540 nm to quantify the biofilm biomass.

-

-

Data Analysis:

-

Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in biofilm formation compared to the control.[10]

-

Arginase Inhibition Assay[4]

This colorimetric assay measures the amount of urea produced from the enzymatic cleavage of L-arginine.

Materials:

-

Recombinant human arginase I

-

Assay buffer (e.g., Tris-HCl with MnCl₂)

-

L-arginine solution

-

2-Aminoimidazole inhibitor solution

-

Urea standards

-

Colorimetric reagents for urea detection (e.g., α-isonitrosopropiophenone)

-

96-well microtiter plates

Procedure:

-

Enzyme and Inhibitor Pre-incubation:

-

In a 96-well plate, add the assay buffer, the 2-aminoimidazole inhibitor at various concentrations, and the arginase enzyme.

-

Incubate for a defined period (e.g., 15 minutes) at 37°C.

-

-

Initiation of Reaction:

-

Add the L-arginine solution to each well to start the enzymatic reaction.

-

Incubate for a specific time (e.g., 20 minutes) at 37°C.

-

-

Termination of Reaction and Color Development:

-

Stop the reaction by adding an acidic solution.

-

Add the colorimetric reagents for urea detection and heat the plate.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at ~540 nm using a microplate reader.

-

Generate a standard curve using the urea standards to calculate the concentration of urea produced.

-

Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ or Kᵢ value.[4]

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways modulated by 2-aminoimidazole derivatives and a general experimental workflow.

Caption: TGF-β/TAK1 Signaling Pathway Inhibition by 2-Aminoimidazole Derivatives.

Caption: Inhibition of Bacterial Quorum Sensing by 2-Aminoimidazole Derivatives.

Caption: General Experimental Workflow for 2-Aminoimidazole-Based Drug Discovery.

Conclusion

This compound and its derivatives represent a versatile and highly valuable class of compounds in modern drug discovery. Their ability to act as effective guanidine mimetics has enabled the development of potent and selective inhibitors of various enzymes and receptors implicated in a wide range of diseases, from bacterial infections to cancer and inflammatory conditions. The synthetic tractability of the 2-aminoimidazole scaffold, coupled with the availability of robust biological assays, makes it an attractive starting point for the design of novel therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working in this exciting field, providing a solid foundation for the continued exploration and development of 2-aminoimidazole-based drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN101747281B - Preparation method of 2-nitroimidazole - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. TGF-β signaling via TAK1 pathway: Role in kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Core Chemical Properties of 2-Aminoimidazole Sulfate

For Researchers, Scientists, and Drug Development Professionals

The 2-aminoimidazole (2-AI) scaffold is a significant heterocyclic motif in medicinal chemistry, primarily due to its presence in various biologically active marine natural products.[1][2] Its sulfate (B86663) salt, 2-aminoimidazole sulfate, is a versatile chemical intermediate utilized in the synthesis of pharmaceuticals and agrochemicals.[3] This guide provides a comprehensive overview of the fundamental chemical properties, synthesis, and biological significance of this compound.

Core Chemical and Physical Properties